molecular formula C7H14ClNO4S B2584311 Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride CAS No. 1909305-00-5

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride

Cat. No.: B2584311
CAS No.: 1909305-00-5
M. Wt: 243.7
InChI Key: PFIAZMLRIULCCR-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO4S and a molecular weight of 243.7 g/mol . This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylate hydrochloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.

    Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate: The non-hydrochloride form of the compound.

Uniqueness

Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate hydrochloride is unique due to its seven-membered thiazepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring sizes or substituents.

Properties

IUPAC Name

methyl 1,1-dioxo-1,4-thiazepane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-4-8-2-3-13(10,11)5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIAZMLRIULCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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